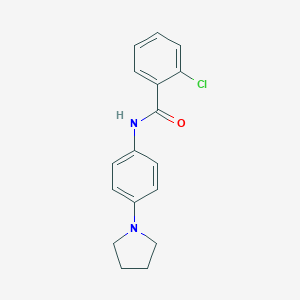
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is primarily expressed in sensory neurons and plays a crucial role in nociception and thermoregulation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
作用机制
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide exerts its pharmacological effects by selectively blocking the activity of TRPV1. TRPV1 is a polymodal receptor that responds to a variety of stimuli, including heat, capsaicin, and protons. By blocking TRPV1, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide inhibits the transmission of pain signals and reduces the sensitivity of sensory neurons to noxious stimuli.
Biochemical and Physiological Effects
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to effectively reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and migraine. In addition, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been found to have a low toxicity profile and is well-tolerated in animals. These findings suggest that 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide may have potential therapeutic applications in pain management and other related disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its high selectivity for TRPV1. This allows researchers to specifically target TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation of using 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide to achieve the desired pharmacological effects.
未来方向
There are several potential future directions for research on 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide and TRPV1 antagonists. One area of interest is the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of TRPV1 antagonists in other related disorders, such as chronic cough, itch, and bladder dysfunction. Overall, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide and TRPV1 antagonists hold great promise as potential therapeutic agents for pain management and other related disorders.
合成方法
The synthesis of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 4-pyrrolidin-1-ylbenzene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide in the presence of a base to yield 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide. The synthesis of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been optimized and improved over the years, resulting in higher yields and purity.
科学研究应用
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been widely used in scientific research to investigate the role of TRPV1 in pain and other related disorders. It has been shown to effectively block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the function of TRPV1. 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been used to explore the potential therapeutic applications of TRPV1 antagonists in pain management, inflammation, and other related disorders.
属性
分子式 |
C17H17ClN2O |
|---|---|
分子量 |
300.8 g/mol |
IUPAC 名称 |
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
InChI 键 |
GYTWBUOXRWAYCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B245966.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)
